3-{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}pyridine
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Overview
Description
WAY-632021 is a chemical compound known for its inhibitory effects on TIE-2 and Raf kinases . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and survival. The inhibition of these kinases makes WAY-632021 a valuable compound in scientific research, particularly in the fields of cancer and angiogenesis.
Chemical Reactions Analysis
WAY-632021 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-632021 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and its effects on various chemical pathways.
Biology: Employed in cellular and molecular biology research to understand the role of TIE-2 and Raf kinases in cell signaling and function.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to inhibit key kinases involved in tumor growth and angiogenesis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting kinase pathways.
Mechanism of Action
WAY-632021 exerts its effects by inhibiting the activity of TIE-2 and Raf kinases. These kinases are involved in signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, WAY-632021 disrupts these signaling pathways, leading to reduced cell proliferation and increased cell death in cancer cells .
Comparison with Similar Compounds
WAY-632021 is unique in its dual inhibition of TIE-2 and Raf kinases. Similar compounds include:
Sorafenib: A kinase inhibitor that targets Raf kinases but not TIE-2.
Regorafenib: Another kinase inhibitor that targets multiple kinases, including Raf, but not TIE-2.
Vandetanib: A kinase inhibitor that targets vascular endothelial growth factor receptor and epidermal growth factor receptor, but not Raf.
WAY-632021’s dual inhibition makes it a valuable tool for studying the combined effects of TIE-2 and Raf kinase inhibition.
Properties
IUPAC Name |
4-chloro-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c1-7-8(2)18-13-10(7)11(14)16-12(17-13)9-4-3-5-15-6-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMOUSJGXYXWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)C3=CN=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.